molecular formula C9H9N3O2S2 B14713561 Benzenesulfonamide, 4-(2-thiazolylamino)- CAS No. 20278-06-2

Benzenesulfonamide, 4-(2-thiazolylamino)-

Cat. No.: B14713561
CAS No.: 20278-06-2
M. Wt: 255.3 g/mol
InChI Key: XQVIROIOJXPRPT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-(2-thiazolylamino)- is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. This compound features a benzenesulfonamide moiety linked to a thiazole ring, making it a valuable molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-(2-thiazolylamino)- typically involves the condensation of 2-amino-4-aryl-thiazole with 4-chlorosulfonyl benzylidine-2,4-thiazolidinedione . The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with ethanol:toluene (1:4) as the eluent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(2-thiazolylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

Benzenesulfonamide, 4-(2-thiazolylamino)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-(2-thiazolylamino)- stands out due to its dual activity as both an anticancer and antimicrobial agent. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for targeted cancer therapy . Additionally, its antimicrobial properties add to its versatility in scientific research and potential therapeutic applications .

Properties

CAS No.

20278-06-2

Molecular Formula

C9H9N3O2S2

Molecular Weight

255.3 g/mol

IUPAC Name

4-(1,3-thiazol-2-ylamino)benzenesulfonamide

InChI

InChI=1S/C9H9N3O2S2/c10-16(13,14)8-3-1-7(2-4-8)12-9-11-5-6-15-9/h1-6H,(H,11,12)(H2,10,13,14)

InChI Key

XQVIROIOJXPRPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=CS2)S(=O)(=O)N

Origin of Product

United States

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